

Awamycin: A Technical Guide to its Chemical Structure and Properties

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Compound of Interest

Compound Name: Awamycin

Cat. No.: B1665855

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Abstract

Awamycin is a naturally occurring ansamycin antibiotic with potent antitumor and antibacterial properties. Isolated from *Streptomyces* sp. No. 80-217, this complex macrocyclic lactam exhibits a unique chemical architecture that underpins its biological activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Awamycin**. It is intended to serve as a foundational resource for researchers engaged in natural product chemistry, oncology, and infectious disease research, facilitating further investigation into its therapeutic potential.

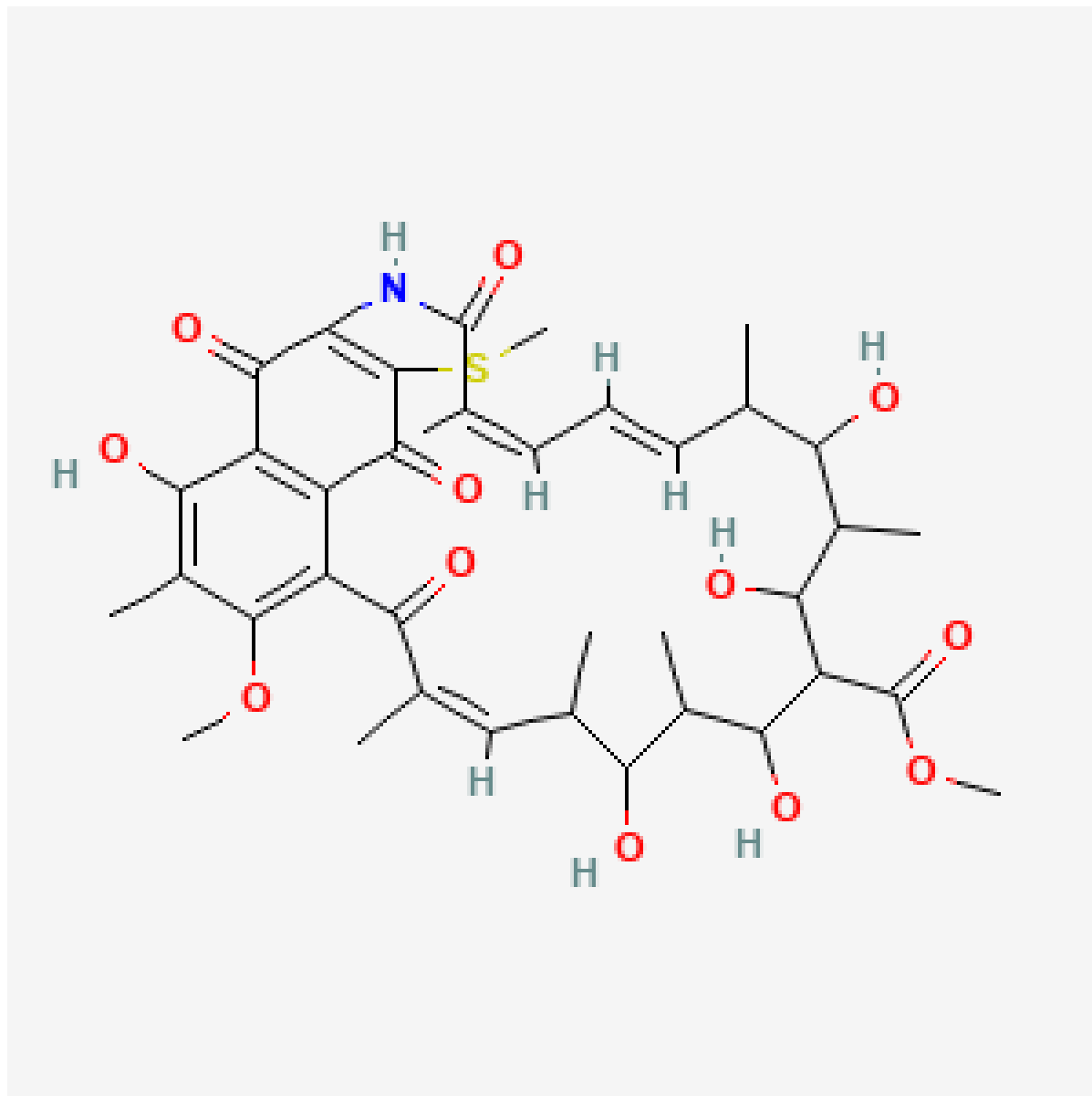
Chemical Identity and Structure

Awamycin is classified as a member of the ansamycin family of antibiotics, characterized by a macrocyclic ring structure spanned by an aliphatic ansa chain. Its chemical identity has been established through various spectroscopic and analytical techniques.

Chemical Structure

The chemical structure of **Awamycin** is presented in Figure 1. It features a complex polyketide-derived aromatic core and a 19-membered ansa bridge. The absolute configuration of **Awamycin** has been determined by X-ray diffraction analysis.^[1]

Figure 1: 2D Chemical Structure of **Awamycin**



Systematic and Trivial Names

- IUPAC Name: methyl (7Z,18E,20Z)-2,10,12,14,16-pentahydroxy-4-methoxy-3,7,9,11,15,17,21-heptamethyl-25-methylsulfanyl-6,22,26,28-tetraoxo-23-azatricyclo[22.3.1.0^{5,27}]octacos-1(27),2,4,7,18,20,24-heptaene-13-carboxylate[2]
- Synonyms: TAN 528A[2]

Physicochemical Properties

A summary of the key physicochemical properties of **Awamycin** is provided in Table 1. It should be noted that while computational data is available, experimental data for properties such as melting point and solubility are not widely reported in the public literature.

Table 1: Physicochemical Properties of **Awamycin**

Property	Value	Source
Molecular Formula	C ₃₈ H ₄₉ NO ₁₂ S	[2] [3]
Molecular Weight	743.9 g/mol	[2]
CAS Number	87913-35-7	[2] [4]
Appearance	Not Reported	-
Melting Point	Not Reported	-
Solubility	Not Reported	-
Computed LogP	4.4	[2]

Biological and Pharmacological Properties

Awamycin has demonstrated significant biological activity, primarily as an antitumor and antibacterial agent.[\[3\]](#)

Antitumor Activity

Awamycin exhibits cytotoxic activity against various cancer cell lines.[\[3\]](#) While specific IC₅₀ values are not readily available in the literature, it has been shown to be active against HeLa cells in vitro and experimental murine tumors.[\[3\]](#) The antitumor mechanism of ansamycins, in general, is often attributed to the inhibition of Heat Shock Protein 90 (Hsp90).

Antimicrobial Activity

Awamycin possesses activity against Gram-positive bacteria.[\[3\]](#) Specific Minimum Inhibitory Concentration (MIC) values against a broad panel of bacteria are not extensively documented in publicly available resources.

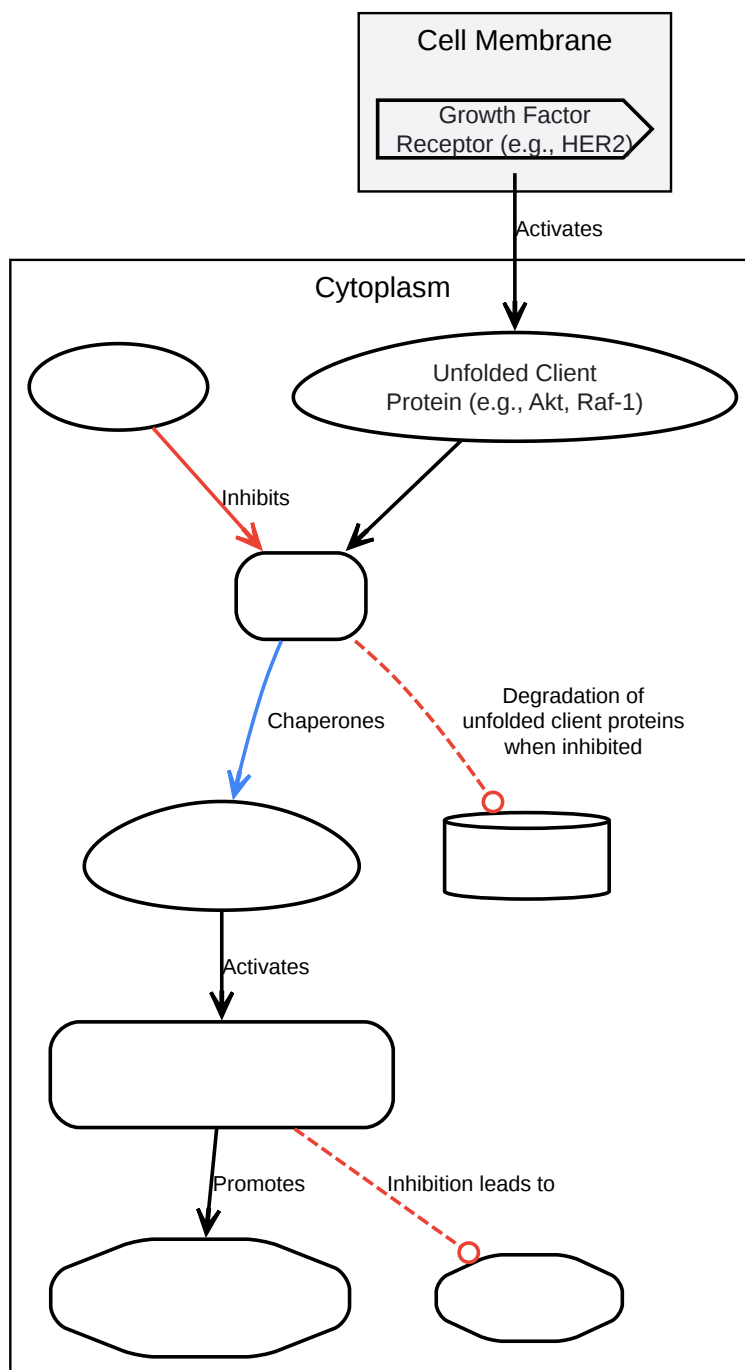
Mechanism of Action

As an ansamycin antibiotic, **Awamycin** is presumed to share a mechanism of action with other members of its class, such as Geldanamycin. The primary molecular target is believed to be Hsp90, a molecular chaperone essential for the conformational maturation and stability of numerous client proteins, many of which are critical for cancer cell survival and proliferation. Inhibition of Hsp90 leads to the proteasomal degradation of these client proteins, including kinases involved in signal transduction pathways that promote cell growth and survival.

Signaling Pathways

The inhibition of Hsp90 by ansamycin antibiotics like **Awamycin** can disrupt multiple signaling pathways crucial for oncogenesis. A generalized schematic of the Hsp90 inhibition pathway is presented below.

Generalized Ansamycin (e.g., Awamycin) Mechanism of Action

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Caption: Generalized signaling pathway of ansamycin antibiotics.

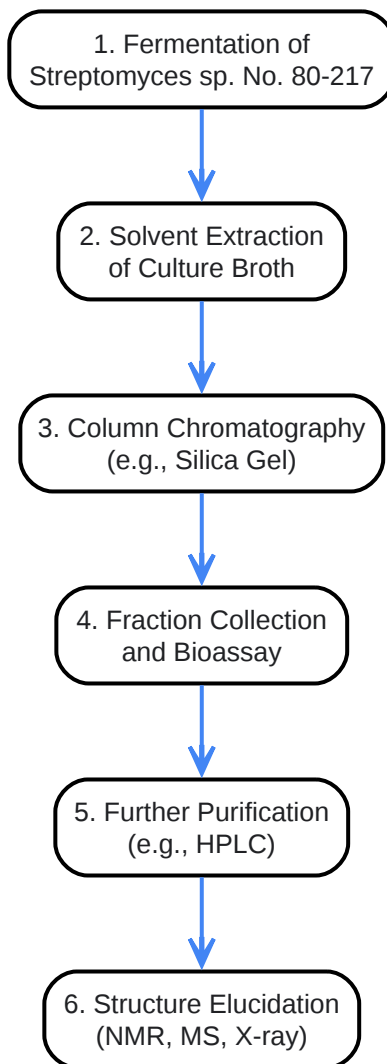
Experimental Protocols

Detailed experimental protocols for the isolation, purification, and biological evaluation of **Awamycin** are not extensively published. However, based on standard methodologies for natural product chemistry and cell biology, the following outlines the likely experimental workflows.

Isolation and Purification of **Awamycin**

A general workflow for the isolation and purification of **Awamycin** from *Streptomyces* sp. is depicted below. This typically involves fermentation, extraction, and chromatographic separation.

General Isolation and Purification Workflow for Awamycin



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Caption: A typical workflow for isolating **Awamycin**.

Cytotoxicity Assay

The in vitro antitumor activity of **Awamycin** can be determined using a standard cytotoxicity assay, such as the MTT or MTS assay.

Protocol Outline:

- Cell Culture: Plate cancer cells (e.g., HeLa) in 96-well plates at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of **Awamycin** for a specified period (e.g., 48 or 72 hours). Include a vehicle control.
- Viability Assessment: Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
- Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Conclusion

Awamycin is a promising natural product with demonstrated antitumor and antibacterial activities. Its complex chemical structure and potent biological effects make it an attractive lead compound for drug discovery and development. Further research is warranted to fully elucidate its pharmacological profile, including the determination of specific IC50 and MIC values against a wider range of cancer cell lines and microbial strains, and to explore its therapeutic potential in preclinical and clinical settings. This technical guide provides a solid foundation for such future investigations.

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